Bienvenue dans la boutique en ligne BenchChem!

Triptohypol C

Nuclear hormone receptor NR4A1 Anti-inflammatory target engagement

Triptohypol C (Dihydrocelastrol) is a semi-synthetic pentacyclic triterpenoid with potent Nur77 binding (Kd 0.87 μM) and substantially reduced cytotoxicity versus celastrol. Hydrogenation eliminates the quinone methide electrophilic center, yielding only 3.12% apoptosis at 2 μM (vs >10% for celastrol), enabling cleaner anti-inflammatory signaling readouts. It provides a validated chemical probe for Nur77-TRAF2-p62/SQSTM1 interactions with a wider in vivo safety margin (zebrafish). Ideal for sustained-exposure experiments requiring preserved cell viability.

Molecular Formula C29H40O4
Molecular Weight 452.6 g/mol
CAS No. 193957-88-9
Cat. No. B1670588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriptohypol C
CAS193957-88-9
SynonymsDihydrocelastrol;  DHCE. (-)-Triptohypol C;  Triptohypol C.
Molecular FormulaC29H40O4
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESCC1=C2CC=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
InChIInChI=1S/C29H40O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h8,15,22,30-31H,7,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1
InChIKeyWZAUFGYINZYCKH-JJWQIEBTSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Triptohypol C (CAS 193957-88-9): Technical Baseline and Procurement-Relevant Specifications


Triptohypol C (also designated Dihydrocelastrol, DHCE) is a semi-synthetic pentacyclic triterpenoid derivative with molecular formula C29H40O4 and molecular weight 452.63 g/mol . The compound is synthesized via hydrogenation of celastrol (Tripterin), a naturally occurring triterpene isolated from the root bark of Tripterygium regelii . Triptohypol C is primarily characterized as a potent Nur77 (NR4A1)-targeting anti-inflammatory agent, demonstrating a binding affinity (Kd) of 0.87 μM to the nuclear hormone receptor Nur77 . The compound is commercially available as a research reagent with typical purity specifications of ≥98% and exhibits DMSO solubility of 16.67 mg/mL (36.83 mM) .

Triptohypol C Procurement: Why In-Class Tripterygium Triterpenoids Are Not Functionally Interchangeable


Substituting Triptohypol C with its parent compound Celastrol (Tripterin) or other structurally related pentacyclic triterpenoids from Tripterygium species introduces substantial variance in both Nur77-target engagement and cytotoxic liability that cannot be normalized by simple molar equivalency adjustment. Although Triptohypol C is synthesized directly from celastrol via hydrogenation, this single-step reduction alters the quinone methide electrophilic center present in celastrol, fundamentally modifying the compound's reactivity profile and downstream biological consequences . This structural modification yields a derivative with preserved Nur77 binding capability (Kd = 0.87 μM) yet markedly reduced off-target cytotoxicity, as quantified in comparative apoptosis assays where Triptohypol C (3.12% apoptosis at 2 μM) demonstrated substantially lower cell death induction than its parent compound (>10% at equivalent concentration) . Furthermore, functional substitution would ignore the compound-specific mechanism of inflammatory suppression via TRAF2 and p62/SQSTM1 interactions, a pathway engagement profile that may differ among other Tripterygium-derived triterpenoids lacking direct Nur77-targeting characterization .

Triptohypol C: Quantitative Head-to-Head Differentiation Data Versus Celastrol (Tripterin) and Related Analogs


Nur77 Target Engagement: Quantified Binding Affinity of Triptohypol C

Triptohypol C binds to the nuclear hormone receptor Nur77 (NR4A1) with a dissociation constant (Kd) of 0.87 μM as determined by surface plasmon resonance (SPR) analysis . This binding affinity defines Triptohypol C as a potent Nur77-targeting agent, placing it among the characterized small-molecule ligands for this orphan nuclear receptor implicated in inflammatory signaling regulation . The Kd value provides a quantitative benchmark for target engagement that can be directly compared against other Nur77 ligands in the same assay platform.

Nuclear hormone receptor NR4A1 Anti-inflammatory target engagement Binding affinity

Cytotoxicity Profile: Head-to-Head Apoptosis Induction Comparison Between Triptohypol C and Celastrol in HepG2 Cells

In a direct head-to-head comparison using HepG2 hepatocellular carcinoma cells, Triptohypol C at a concentration of 2 μM for 10 hours induced apoptosis in only 3.12% of cells, whereas the parent compound celastrol (Tripterin) at the same concentration and incubation duration induced apoptosis in >10% of cells . This represents an approximately 3.2-fold or greater reduction in apoptotic cell death induction relative to the parent compound under identical experimental conditions .

Hepatocellular carcinoma Cytotoxicity Apoptosis Safety profiling

In Vivo Toxicity Assessment: Comparative Survival and Developmental Effects in Zebrafish Model

In a zebrafish in vivo model, Triptohypol C demonstrated substantially reduced toxicity compared to celastrol. At a concentration of 1.25 μM administered for 24 hours, or at 0.5 μM administered for 72 hours, Triptohypol C exhibited markedly less effect on zebrafish mortality rates and developmental malformation incidence than Tripterin (celastrol) at the same exposure regimens . The reduced in vivo toxicity profile aligns with the in vitro apoptosis findings and supports the selection of Triptohypol C for studies requiring extended compound exposure or investigations in whole-organism inflammatory models .

Zebrafish In vivo toxicology Developmental toxicity Safety margin

Inflammatory Signaling Modulation: Antagonism of TNFα-Induced IκBα Degradation

Triptohypol C (2 μM, 1-hour pre-treatment) strongly antagonized the effect of TNFα (20 ng/mL, 30 minutes) on inducing IκBα degradation in HepG2 cells as demonstrated by Western blot analysis . This functional antagonism of TNFα-stimulated IκBα degradation indicates that Triptohypol C interferes with NF-κB pathway activation upstream of IκBα proteolysis, a mechanism consistent with its Nur77-targeting activity and promotion of Nur77 interactions with TRAF2 and p62/SQSTM1 .

NF-κB pathway IκBα degradation TNFα signaling Inflammatory cascade

Antiproliferative Activity in Multiple Myeloma: Pathway-Specific Mechanism via ERK1/2 and IL-6/STAT3

Triptohypol C (DHCE) inhibits cellular proliferation and induces apoptosis in myeloma cells through caspase-dependent mechanisms, with pathway analysis indicating involvement of ERK1/2 and IL-6/STAT3 signaling inhibition . While direct head-to-head quantitative comparison data with other Tripterygium triterpenoids in myeloma models are not available in the current literature, the compound's activity in this therapeutically relevant hematologic malignancy context distinguishes it from other Tripterygium-derived agents that may lack documented activity specifically in multiple myeloma cell lines .

Multiple myeloma Antiproliferative ERK1/2 STAT3 IL-6

Triptohypol C: Optimal Application Scenarios Derived from Quantitative Differentiation Evidence


Nur77-Mediated Inflammatory Signaling Studies Requiring Reduced Cytotoxic Confounding

Researchers investigating Nur77-dependent anti-inflammatory mechanisms in cell culture models should select Triptohypol C when experimental design requires sustained compound exposure (e.g., 6-24 hour treatments) without triggering substantial apoptotic cell death. The compound's 3.12% apoptosis induction at 2 μM in HepG2 cells represents a ≥3.2-fold reduction relative to celastrol (>10%), enabling cleaner interpretation of anti-inflammatory signaling readouts (e.g., IκBα stabilization, cytokine suppression) that would otherwise be confounded by concurrent cell death. The validated Kd of 0.87 μM for Nur77 binding provides a defined concentration reference point for target engagement.

In Vivo Zebrafish Model Studies of Inflammation and Development

Investigators utilizing zebrafish as a vertebrate model organism for inflammatory or developmental studies should prioritize Triptohypol C over celastrol when compound administration requires extended exposure windows. The reduced mortality and malformation rates observed in zebrafish treated with Triptohypol C at 0.5 μM (72 h) or 1.25 μM (24 h) relative to Tripterin indicate a wider in vivo safety margin that facilitates phenotypic screening and longitudinal observations without compound-induced developmental toxicity masking treatment effects.

Mechanistic Studies of TRAF2 and p62/SQSTM1 Interaction with Nur77

Scientists examining the molecular scaffold function of Nur77 in inflammatory signaling complexes should employ Triptohypol C as a validated chemical probe. Immunofluorescence assays demonstrate that Triptohypol C (2 μM, 1 h) promotes the interaction between Nur77 and both TRAF2 and p62/SQSTM1 in HepG2 cells , a mechanism implicated in the negative regulation of NF-κB signaling. The compound provides a reliable tool for interrogating this specific protein-protein interaction network, with reduced off-target cytotoxicity permitting longer experimental time courses if needed.

Multiple Myeloma and Mantle Cell Lymphoma Preclinical Research

Investigators studying hematologic malignancies, particularly multiple myeloma and mantle cell lymphoma, may consider Triptohypol C for in vitro proliferation and pathway inhibition studies. The compound's documented antiproliferative activity in myeloma cells, mediated through caspase-dependent apoptosis and inhibition of ERK1/2 and IL-6/STAT3 signaling , supports its application in oncogenic signaling pathway investigations. Researchers should note that while activity is documented in these specific cancer types, direct comparative potency data against clinical standards are not yet available in the published literature .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triptohypol C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.